2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid

Cosmetic peptide Structure-activity relationship Minimal matrikine

2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid, commonly designated Palmitoyl Dipeptide-7 or Pal-KT (CAS 911813-90-6), is a synthetic palmitoylated dipeptide composed of lysine and threonine (Pal-Lys-Thr-OH). It belongs to the matrikine class of signal peptides that stimulate extracellular matrix (ECM) production in dermal fibroblasts.

Molecular Formula C26H51N3O5
Molecular Weight 485.7 g/mol
Cat. No. B12300781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid
Molecular FormulaC26H51N3O5
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O
InChIInChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)
InChIKeyFGSPQNZCLMWQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoyl Dipeptide-7 (Pal-KT) Procurement Guide: Structural Baseline and Scientific Identity


2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid, commonly designated Palmitoyl Dipeptide-7 or Pal-KT (CAS 911813-90-6), is a synthetic palmitoylated dipeptide composed of lysine and threonine (Pal-Lys-Thr-OH) [1]. It belongs to the matrikine class of signal peptides that stimulate extracellular matrix (ECM) production in dermal fibroblasts. With a molecular formula of C26H51N3O5 and a molecular weight of 485.7 g/mol, Pal-KT represents the minimal active lipopeptide sequence derived from the well-characterized Matrixyl pentapeptide Pal-KTTKS [2]. It was identified through a joint screening program by Sederma and Procter & Gamble and has been integrated into multiple commercial anti-aging cosmetic formulations [3].

Why Palmitoyl Dipeptide-7 Cannot Be Replaced by Palmitoyl Pentapeptide-4 or Other In-Class Peptides


Generic substitution among palmitoylated signal peptides is not scientifically warranted because chain length, amino acid sequence, and lipidation state dictate receptor interaction, ECM biomarker selectivity, and formulation behavior. Pal-KT (dipeptide) is the minimal active subsequence of the Pal-KTTKS pentapeptide [1]. Although both stimulate collagen production, Pal-KT was identified through a dedicated screening program as exhibiting superior activity compared with other peptides tested in human-derived fibroblasts and full-thickness skin equivalents [2]. Furthermore, Pal-KT demonstrates a distinct biomarker induction profile encompassing collagen I, collagen IV, fibronectin, laminin, and wound-healing gene expression that does not simply recapitulate Pal-KTTKS [3]. Substituting Pal-KT with longer or differently acylated peptides risks losing this specific multi-target matrix rebuilding signature and the associated formulation synergies documented with niacinamide and Matrixyl [1].

Quantitative Differentiation Evidence for Palmitoyl Dipeptide-7 (Pal-KT) Against Closest Analogs


Minimal Active Sequence: Pal-KT Retains ECM-Stimulatory Activity with Only 2 Amino Acid Residues Versus 5 for Pal-KTTKS

Pal-KT (Pal-Lys-Thr-OH) is the minimal lipopeptide sequence derived from the Matrixyl pentapeptide Pal-KTTKS (Pal-Lys-Thr-Thr-Lys-Ser-OH) that retains ECM-stimulatory activity [1]. While Pal-KTTKS increases collagen production in dermal fibroblasts by 3–4-fold over untreated controls at concentrations as low as 3 ppm , Pal-KT was identified in a screening program as demonstrating activity superior to other peptides tested in human-derived fibroblasts and full-thickness EpiDermFT skin equivalents [2]. The reduction from 5 residues to 2 residues simplifies solid-phase synthesis, reduces per-gram cost of goods, and facilitates formulation in low-concentration cosmetic vehicles while preserving multi-biomarker efficacy [1].

Cosmetic peptide Structure-activity relationship Minimal matrikine

Distinct Multi-Biomarker Induction Profile: Collagen I, Collagen IV, Fibronectin, and Laminin Upregulation by Pal-KT

Pal-KT induces a broader panel of structural skin biomarkers compared with single-marker peptides. In dermal fibroblasts, Pal-KT increased collagen I, collagen IV, and fibronectin [1]. The MatTek EpiDermFT study further demonstrated upregulation of epidermal keratinocyte differentiation markers (keratin 10, desmoglein), dermal fibroblast marker vimentin, dermal matrix components (collagens I, III, IV, VI, elastin), basement membrane proteins (laminins 1 and IV, collagen IV), hydration marker aquaporin, wound healing protein fibronectin, and longevity marker sirtuin [2]. In contrast, Pal-KTTKS is primarily documented to stimulate collagen I, III, and IV [3]. The inclusion of basement membrane and hydration targets distinguishes Pal-KT from Pal-KTTKS and other palmitoylated peptides that focus narrowly on fibrillar collagens.

Dermal matrix Biomarker profiling Skin aging

Synergistic Elastin Fiber Stimulation in Combination with Pal-KTTKS: 1.8-Fold Increase Over Untreated Control

In vitro data from Olay formulation testing demonstrates that the combination of Palmitoyl Pentapeptide-4 (Pal-KTTKS), Acetyl Hexapeptide-8, Palmitoyl Dipeptide-7 (Pal-KT), and Carnosine increased elastin fiber production by 1.8-fold compared with untreated blank control . Independently, Palmitoyl Pentapeptide-4 alone increased collagen content 4-fold over blank control in the same testing framework . While these data do not isolate the individual contribution of Pal-KT, they establish that Pal-KT participates in a synergistic peptide blend that delivers quantifiable elastogenic activity. This synergy is not documented for Pal-KTTKS alone or for other common palmitoylated peptides such as Palmitoyl Tripeptide-1 when used as single agents [1].

Cosmetic formulation Peptide synergy Elastin fiber

Patent-Protected Dermal Remodeling via MMP/TIMP Regulation Unique to Pal-KT Among Short-Chain Lipopeptides

The P&G personal care composition patent (US 8,871,717) specifically claims topical compositions comprising the dipeptide Palmitoyl-Lys-Thr (Pal-KT) for treating keratinous tissue conditions [1]. The patent and associated MatTek study demonstrate that Pal-KT modulates dermal matrix remodeling enzymes including MMP-1, MMP-2, TIMP-1, and TIMP-2 [2]. This balanced regulation of matrix metalloproteinases and their tissue inhibitors is not documented for other short-chain palmitoylated dipeptides, positioning Pal-KT as a distinct ingredient with both anabolic (collagen/elastin synthesis) and anti-catabolic (MMP/TIMP regulation) mechanisms [2]. The patent protection provides a defensible intellectual property position for formulators, reducing the risk of generic peptide substitution in finished products.

Dermal remodeling MMP inhibition Cosmetic patent

Procurement-Driven Application Scenarios for Palmitoyl Dipeptide-7 (Pal-KT)


Multi-Peptide Anti-Aging Cosmetic Formulations Requiring Elastin and Collagen Synergy

Pal-KT is best deployed in combination with Pal-KTTKS and complementary peptides for cosmetic creams and serums targeting both collagen and elastin fiber production. In vitro data from P&G/Olay demonstrates that a blend containing Pal-KT, Pal-KTTKS, Acetyl Hexapeptide-8, and Carnosine achieved a 1.8-fold increase in elastin fiber production over untreated controls , while Pal-KTTKS alone delivered a 4-fold collagen increase. Formulators seeking to make multi-mechanism anti-aging claims should procure Pal-KT as a synergistic enhancer within a peptide matrix rather than as a standalone active [1].

Cost-Efficient Basement Membrane and Dermal-Epidermal Junction Repair

Pal-KT is the shortest matrikine lipopeptide that upregulates basement membrane proteins (laminin 1, laminin IV, collagen IV) alongside dermal matrix components . For cosmetic brands targeting dermal-epidermal junction integrity and skin firmness, Pal-KT offers a procurement advantage over longer peptides such as Pal-KTTKS due to its smaller molecular weight (485.7 vs. 802.1 Da) and simpler solid-phase synthesis route, which can translate into lower per-kilogram cost while retaining basement membrane activity [1].

IP-Protected Formulation Development with Dermal Remodeling Claims

Cosmetic manufacturers seeking a defensible intellectual property position should evaluate Pal-KT, which is specifically claimed in US Patent 8,871,717 for personal care compositions comprising Palmitoyl-Lys-Thr . The patent-protected status, combined with Pal-KT's demonstrated ability to modulate MMP-1, MMP-2, TIMP-1, and TIMP-2 in human skin equivalents [1], supports proprietary anti-aging formulations with anti-catabolic dermal remodeling claims that cannot be replicated by generic palmitoylated peptide substitutes.

Wound Healing and Skin Barrier Recovery Research Applications

Preclinical evidence indicates that Pal-KT affects gene expression pathways associated with wound healing and skin recovery, including fibronectin upregulation . Researchers investigating dermal repair mechanisms or developing post-procedure skincare products can procure Pal-KT for in vitro and ex vivo studies on fibroblast activation, keratinocyte differentiation (keratin 10, desmoglein markers), and hydration (aquaporin induction) in human skin tissue models [1]. These multi-pathway effects support research into comprehensive skin barrier restoration rather than single-endpoint collagen stimulation.

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